molecular formula C19H16N2O4S B15038736 Pyrimidine-4,6-dione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-

Pyrimidine-4,6-dione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-

Cat. No.: B15038736
M. Wt: 368.4 g/mol
InChI Key: HHVCJWSELGTMFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired chemical transformations. For instance, the phenoxyethoxy group can be introduced through an etherification reaction, while the phenylmethylidene group can be added via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes or receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione include:

Uniqueness

What sets 5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

5-[[3-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H16N2O4S/c22-17-16(18(23)21-19(26)20-17)12-13-5-4-8-15(11-13)25-10-9-24-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2,(H2,20,21,22,23,26)

InChI Key

HHVCJWSELGTMFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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